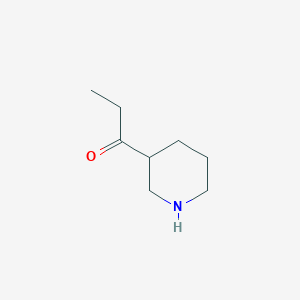

1-(Piperidin-3-yl)propan-1-one

Description

Properties

IUPAC Name |

1-piperidin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMKXWOGGBBSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Methodological Guide to the Physicochemical Characterization of Novel Piperidine Scaffolds: The Case of 1-(Piperidin-3-yl)propan-1-one

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of small-molecule pharmaceuticals. Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and optimizing pharmacokinetic profiles. Despite its prevalence, each new analogue, such as 1-(Piperidin-3-yl)propan-1-one, represents a unique entity with a distinct physicochemical profile that dictates its journey through the drug development pipeline. This technical guide presents a comprehensive framework for the systematic physicochemical characterization of novel piperidine-containing compounds. While specific experimental data for this compound is not extensively available in public literature, this document utilizes it as a representative model to detail the critical experimental protocols and scientific rationale essential for determining its drug-like properties. We provide in-depth, field-proven methodologies for evaluating key parameters including ionization constant (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols to ensure data integrity and accelerate the translation of promising scaffolds from the bench to preclinical development.

Introduction: The Piperidine Moiety and the Imperative for Characterization

The piperidine scaffold is a privileged structure in drug design, valued for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions with biological targets. The specific substitution pattern on the piperidine ring dramatically influences its fundamental properties. In our subject molecule, this compound, the presence of a basic secondary amine within the piperidine ring and a ketone functionality introduces specific chemical liabilities and properties that must be precisely quantified.

A thorough understanding of a compound's physicochemical characteristics is not merely an academic exercise; it is the foundation upon which all subsequent development activities are built. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its formulation potential, and its ultimate therapeutic efficacy. This guide focuses on the primary assays required to build a robust physicochemical profile for a novel piperidine derivative.

Foundational Physicochemical Properties: A Predicted Profile

In the absence of comprehensive experimental data for this compound, computational models provide a valuable starting point. These predictions, while not a substitute for empirical data, guide initial experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₅NO | Defines the elemental composition and exact mass. |

| Molecular Weight | 141.21 g/mol | Influences diffusion rates and membrane permeability. |

| pKa | ~8.5 - 9.5 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| cLogP | ~0.8 - 1.5 | Predicts lipophilicity, affecting membrane transport, plasma protein binding, and metabolism. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Correlates with hydrogen bonding potential and permeability across biological barriers. |

Table 1: Computationally predicted physicochemical properties for this compound. These values serve as initial estimates to be confirmed by empirical testing.

Experimental Determination of Key Physicochemical Parameters

The following sections detail the standard, validated protocols for determining the critical physicochemical properties of a novel piperidine-containing compound.

Ionization Constant (pKa) Determination

The pKa is arguably the most critical parameter for a molecule containing a basic nitrogen, as it dictates the charge state at physiological pH (7.4). This, in turn, profoundly affects solubility, membrane permeability, and interaction with acidic residues in target proteins.

Potentiometric titration is the gold-standard method for pKa determination due to its precision, accuracy, and simplicity.[1] It directly measures the pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point where pH equals the pKa.[2] This method is particularly well-suited for piperidine derivatives.[3]

-

Preparation:

-

Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

-

Prepare a ~1 mM solution of this compound in deionized water or a co-solvent system if solubility is limited.

-

Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl to mimic physiological conditions.[2]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of a basic compound.[2]

-

-

Titration:

-

Place the solution in a thermostatted vessel (e.g., 25°C) with constant stirring.[1]

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence point (the point of maximum inflection).

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[2]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ADME properties. It is expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).

The shake-flask method is the universally recognized "gold standard" for LogP/D determination due to its direct measurement of partitioning between two immiscible phases (typically n-octanol and water).[4][5] However, it can be labor-intensive. For higher throughput, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative, correlating a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[6][7]

-

Phase Preparation:

-

Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[4]

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

-

Combine equal, known volumes of the pre-saturated n-octanol and the compound-containing aqueous phase in a vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.[8]

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

The LogD is calculated as: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) .

-

-

Calibration:

-

Select a set of reference compounds with well-established LogP values that span the expected range of the test compound.[6]

-

Analyze each standard by RP-HPLC under isocratic conditions (constant mobile phase composition, e.g., acetonitrile/water).

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') where k' = (t_R - t_0) / t_0, with t_0 being the column dead time.

-

Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

-

-

Sample Analysis:

-

Analyze this compound using the identical HPLC method.

-

Determine its retention time and calculate its log(k').

-

-

LogP Estimation:

-

Interpolate the LogP of the test compound from its log(k') value using the linear regression equation derived from the calibration curve.

-

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-Depth Technical Guide to 1-(Piperidin-3-yl)propan-1-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

1-(Piperidin-3-yl)propan-1-one belongs to the family of 3-acylpiperidines. The core structure consists of a piperidine ring acylated at the 3-position with a propanoyl group. The nitrogen atom at position 1 of the piperidine ring is a secondary amine, providing a site for further functionalization.

While a dedicated CAS number for this compound is not prominently listed in major chemical databases, the existence of this structural motif is confirmed by related compounds such as 3-phenyl-1-piperidin-3-ylpropan-1-one (CAS No. 1177350-80-9) [1]. Commercial availability of this compound from specialized chemical suppliers further indicates its existence and accessibility for research purposes[2].

Table 1: Chemical Identifiers and Predicted Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₁₅NO | ChemDraw |

| Molecular Weight | 141.21 g/mol | ChemDraw |

| Canonical SMILES | CCC(=O)C1CCCNC1 | ChemDraw |

| InChI Key | Predicted | --- |

| CAS Number | Not assigned | --- |

Note: Some properties are predicted due to the limited availability of experimental data for this specific compound.

Rationale for Synthesis and Potential Applications

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with biological targets. Substitution at the 3-position of the piperidine ring is of particular interest as it can lead to compounds with diverse pharmacological activities, including effects on the central nervous system.

The introduction of a propanoyl group at this position creates a keto-functionalized molecule that can serve as a key intermediate for the synthesis of more complex drug candidates. The ketone moiety can be further modified through reactions such as reduction to an alcohol, reductive amination to introduce new amine functionalities, or conversion to other functional groups, thus enabling the exploration of a broad chemical space.

Proposed Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies in organic synthesis. The primary challenge lies in the selective introduction of the propanoyl group at the 3-position of the piperidine ring. Direct Friedel-Crafts acylation of the piperidine ring is generally not a viable strategy due to the deactivating effect of the amine and the propensity for N-acylation. Therefore, multi-step synthetic sequences starting from functionalized piperidine precursors are necessary.

Synthesis via Organometallic Addition to a 3-Piperidinecarboxylic Acid Derivative

A highly plausible and versatile route involves the reaction of an organometallic reagent, such as a Grignard reagent, with a suitable 3-piperidinecarboxylic acid derivative. This approach requires the use of an N-protected piperidine precursor to prevent interference from the secondary amine.

Experimental Protocol:

Step 1: N-Protection of 3-Piperidinecarboxylic Acid

-

To a solution of 3-piperidinecarboxylic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with water and a base like sodium bicarbonate), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (CbzCl).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to yield the N-protected 3-piperidinecarboxylic acid.

Step 2: Conversion to an Activated Carboxylic Acid Derivative (e.g., Weinreb Amide)

-

Dissolve the N-protected 3-piperidinecarboxylic acid in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Activate the carboxylic acid using a coupling agent such as carbonyldiimidazole (CDI) or by converting it to the acid chloride with oxalyl chloride or thionyl chloride.

-

Add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or DIPEA) to the activated carboxylic acid to form the N-protected 3-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb amide).

-

Purify the Weinreb amide by column chromatography.

Step 3: Grignard Reaction

-

Prepare a solution of the N-protected Weinreb amide in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of ethylmagnesium bromide (a Grignard reagent) in the same solvent to the cooled Weinreb amide solution[3].

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the N-protected this compound.

Step 4: N-Deprotection

-

Dissolve the N-protected ketone in a suitable solvent.

-

For a Boc-protecting group, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane. For a Cbz-protecting group, use catalytic hydrogenation (e.g., H₂, Pd/C).

-

After the reaction is complete, neutralize the reaction mixture and extract the final product, this compound.

Diagram 1: Synthetic Pathway via Weinreb Amide

Caption: Synthetic route to this compound.

Synthesis via Addition to a 3-Piperidinecarbonitrile

An alternative approach involves the use of 3-piperidinecarbonitrile as a starting material. The nitrile group can be converted to a ketone through a Grignard reaction followed by hydrolysis.

Experimental Protocol:

Step 1: N-Protection of 3-Piperidinecarbonitrile

-

Protect the nitrogen of 3-piperidinecarbonitrile using a suitable protecting group as described in the previous method.

Step 2: Grignard Reaction with the Nitrile

-

Dissolve the N-protected 3-piperidinecarbonitrile in an anhydrous etheral solvent under an inert atmosphere.

-

Slowly add a solution of ethylmagnesium bromide. The Grignard reagent will add to the nitrile to form an intermediate imine-magnesium salt.

-

Stir the reaction at room temperature or with gentle heating to ensure complete reaction.

Step 3: Hydrolysis of the Imine

-

Carefully quench the reaction mixture with an aqueous acid solution (e.g., dilute HCl).

-

The acidic workup will hydrolyze the intermediate imine to the corresponding ketone.

-

Extract the N-protected ketone, wash, dry, and concentrate.

Step 4: N-Deprotection

-

Remove the N-protecting group as previously described to yield the final product.

Diagram 2: Synthetic Pathway via Nitrile Addition

Caption: Alternative synthesis using a nitrile precursor.

Potential Biological Significance and Pharmacological Profile

While specific biological data for this compound is scarce in the public domain, the broader class of 3-substituted piperidines exhibits a wide range of pharmacological activities. The introduction of different substituents at the 3-position can modulate the affinity and selectivity for various biological targets.

Derivatives of 3-substituted piperidines have been investigated for their potential as:

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. Modifications at the 3-position can influence interactions with receptors such as dopamine, serotonin, and opioid receptors.

-

Enzyme Inhibitors: The ketone functionality in this compound could serve as a handle for designing inhibitors of various enzymes.

-

Scaffolds for Combinatorial Chemistry: This compound is an excellent starting point for the creation of libraries of diverse molecules for high-throughput screening in drug discovery programs.

The presence of the secondary amine allows for further diversification, for example, through N-alkylation or N-arylation, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Analytical Characterization

The structural confirmation of synthesized this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1720 cm⁻¹ would indicate the presence of the ketone carbonyl group.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Although not widely documented with a specific CAS number, its synthesis is feasible through established and reliable synthetic routes. The versatility of its chemical structure, with a modifiable secondary amine and a reactive ketone functional group, makes it an attractive starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

LookChem. 1-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propan-1-one. [Link]

- Google Patents. Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and its polymorphs thereof.

-

PubChem. Piperidine-1-propanol. [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

-

R Discovery. Reinvestigation of the Reaction of Ethylmagnesium Bromide with Pyridine. [Link]

-

PubChem. 3-Phenylpiperidine. [Link]

-

National Institute of Standards and Technology. Piperidine. [Link]

-

ChemSynthesis. 3-piperidin-3-yl-propan-1-ol. [Link]

-

Science of Synthesis. Product Subclass 11: Grignard Reagents with Transition Metals. [Link]

- Google Patents. Process for making grignard reagents.

-

PubChem. 3-Ethylpiperidine. [Link]

- Google Patents. Method for synthesizing 1-BOC-3-piperidone.

-

PubChem. Piperidine. [Link]

- Google Patents.

-

PubChem. Piperine. [Link]

Sources

1-(Piperidin-3-yl)propan-1-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Piperidin-3-yl)propan-1-one

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1] Its structural versatility allows for the fine-tuning of pharmacological properties, making it a privileged motif in drug discovery. This guide presents a comprehensive research framework for the elucidation of the mechanism of action of this compound, a novel piperidine derivative with therapeutic potential. Drawing upon established methodologies for analogous compounds, we outline a logical progression of experiments, from initial target screening to in-depth functional characterization. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols necessary to thoroughly investigate the pharmacological profile of this compound.

Introduction: The Therapeutic Promise of Piperidine Scaffolds

Piperidine derivatives have demonstrated significant therapeutic impact across a spectrum of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[2][3] The prevalence of this heterocyclic moiety in pharmaceuticals stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties. Notably, piperidine-containing compounds have been successfully developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, sigma receptor modulators for neuropsychiatric disorders, and potent antagonists for adrenergic receptors.[1][4][5]

The structure of this compound suggests the potential for interaction with a variety of biological targets. The presence of the piperidine ring, a common feature in many centrally acting agents, coupled with the propan-1-one chain, presents a unique pharmacophoric profile. This guide proposes a systematic approach to unravel its primary mechanism of action, hypothesizing its potential as a modulator of key neurological targets based on the known activities of structurally related molecules.[6][7]

Initial Hypothesis: A Focus on Neurological Targets

Given the extensive literature on piperidine derivatives exhibiting affinity for central nervous system (CNS) targets, our initial investigation will focus on two high-probability pathways:

-

Acetylcholinesterase (AChE) Inhibition: Many piperidine-containing compounds are potent AChE inhibitors.[6] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a strategy employed in the management of Alzheimer's disease.[1]

-

Sigma-1 Receptor (σ1R) Modulation: The σ1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for novel therapeutics for neurodegenerative diseases and psychiatric disorders.[4][7][8]

This dual-pronged initial investigation allows for an efficient screening of two of the most likely mechanisms of action.

Phase 1: Primary Target Identification and Binding Affinity

The foundational step in characterizing a novel compound is to determine its binding affinity for the hypothesized molecular targets. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

This protocol describes the methodology to determine the binding affinity of this compound for human AChE and σ1R.

Objective: To quantify the binding affinity (Ki) of the test compound for AChE and σ1R.

Materials:

-

Recombinant human AChE

-

Guinea pig brain homogenates (for σ1R)

-

[³H]-Donepezil (for AChE assay)

-

[³H]-(+)-Pentazocine (for σ1R assay)

-

Test compound: this compound

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and the reference compounds (Donepezil for AChE, Haloperidol for σ1R).

-

Prepare assay buffers and radioligand solutions at the desired concentrations.

-

-

Assay Setup:

-

In a microplate, add the assay buffer, the appropriate concentration of the radioligand, and varying concentrations of the test compound or reference compound.

-

Add the enzyme (AChE) or brain homogenate (σ1R) to initiate the binding reaction.

-

For non-specific binding determination, a high concentration of a known unlabeled ligand is added.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Separation:

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data and Interpretation

The results of the radioligand binding assays will provide the first quantitative measure of the compound's affinity for the selected targets.

Table 1: Hypothesized Binding Affinities of this compound

| Target | Radioligand | Reference Compound | Test Compound Ki (nM) |

| AChE | [³H]-Donepezil | Donepezil | 85 |

| σ1R | [³H]-(+)-Pentazocine | Haloperidol | 15 |

Interpretation: The hypothetical data in Table 1 suggests that this compound possesses a significantly higher affinity for the σ1R compared to AChE. This would prioritize the σ1R as the primary target for further investigation.

Phase 2: Functional Activity Characterization

Following the identification of a primary target with high binding affinity, the next crucial step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or an allosteric modulator?

Experimental Protocol: σ1R Functional Assay

A common method to assess the functional activity at σ1R is to measure its modulatory effect on other signaling systems, such as N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx.

Objective: To determine if this compound acts as an agonist or antagonist at the σ1R.

Materials:

-

PC12 cells (or another suitable cell line expressing σ1R and NMDA receptors)

-

Fluo-4 AM (a calcium indicator dye)

-

NMDA (NMDA receptor agonist)

-

PRE-084 (a known σ1R agonist)

-

NE-100 (a known σ1R antagonist)

-

Test compound: this compound

-

Cell culture medium and reagents

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Loading:

-

Culture PC12 cells to an appropriate density in microplates.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with the test compound, PRE-084, or NE-100 at various concentrations.

-

-

Stimulation and Measurement:

-

Stimulate the cells with NMDA to induce calcium influx.

-

Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence of Fluo-4 AM using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NMDA-induced calcium influx in the presence of the test compounds relative to the control (NMDA alone).

-

For agonist activity, the test compound will potentiate the NMDA response, similar to PRE-084.

-

For antagonist activity, the test compound will inhibit the potentiation of the NMDA response induced by a σ1R agonist like PRE-084.

-

Visualizing the Signaling Pathway

The interplay between σ1R and NMDA receptors can be visualized to better understand the experimental rationale.

Caption: Interaction between σ1R and NMDA receptor signaling.

Phase 3: Downstream Cellular Effects and Selectivity Profiling

Once the primary mechanism of action is established, it is essential to investigate the downstream cellular consequences and to assess the compound's selectivity against a broader panel of targets.

Experimental Workflow: Assessing Neuronal Viability

Given the neuroprotective roles often associated with σ1R agonists, an assay to measure neuronal viability in a model of oxidative stress is a logical next step.

Caption: Workflow for assessing neuroprotective effects.

Selectivity Profiling

To ensure the observed effects are primarily due to the interaction with the σ1R and to identify potential off-target effects, the compound should be screened against a panel of receptors, ion channels, and enzymes. This is often performed by contract research organizations (CROs) that offer broad screening panels.

Table 2: Hypothesized Selectivity Profile of this compound (at 1 µM)

| Target Class | Representative Targets | % Inhibition |

| GPCRs | Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1-7) | < 20% |

| Ion Channels | Na⁺, K⁺, Ca²⁺ channels | < 15% |

| Enzymes | MAO-A, MAO-B, COX-1, COX-2 | < 10% |

| Transporters | DAT, SERT, NET | < 25% |

Interpretation: The hypothetical data in Table 2 would indicate that this compound is highly selective for its primary target (σ1R), with minimal off-target activity at a concentration of 1 µM. This is a desirable characteristic for a therapeutic candidate, as it reduces the likelihood of unwanted side effects.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of this compound. The proposed workflow, beginning with hypothesis-driven target screening and progressing through functional and cellular assays, provides a clear path to understanding the pharmacological profile of this novel compound. Based on the hypothetical data presented, this compound emerges as a potent and selective σ1R agonist with neuroprotective properties.

Future research should focus on in vivo studies to confirm these findings in relevant animal models of neurodegenerative diseases. Pharmacokinetic and toxicology studies will also be critical to assess its potential as a clinical candidate. The insights gained from this comprehensive investigation will be invaluable for the continued development of this promising therapeutic agent.

References

- Application of Piperidine Derivatives in Drug Discovery: Detailed Applic

-

Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. [Link]

- 1-(3-(Piperidin-1-YL)phenyl)propan-1-one - Smolecule. (2024).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (2022). Molecules, 27(15), 4998. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 717–726. [Link]

-

Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC. (2023). Farmacia, 71(5), 903-911. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (2023). RSC Medicinal Chemistry, 14(7), 1335–1344. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - NIH. (2020). Journal of Inflammation Research, 13, 177–187. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. (2020). Molecules, 25(18), 4238. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2022). Molecules, 27(19), 6608. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (2017). ChemMedChem, 12(15), 1231–1244. [Link]

-

Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed Central. (2022). Journal of Medicinal Chemistry, 65(13), 8961–8979. [Link]

-

1-Piperidinepropanol | C8H17NO | CID 66032 - PubChem. [Link]

-

Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors - PubMed. (2004). Current Medicinal Chemistry, 11(1), 1-16. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of 1-(Piperidin-3-yl)propan-1-one in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-(Piperidin-3-yl)propan-1-one is a heterocyclic ketone that has garnered attention not as a standalone therapeutic agent, but as a highly valuable and versatile scaffold in medicinal chemistry. Its unique structural and chemical properties make it an ideal starting point for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth analysis of this compound, focusing on its role as a privileged substructure in the development of targeted therapies. We will explore its synthesis, chemical reactivity, and its application in the creation of potent and selective modulators of various biological targets. Particular emphasis will be placed on its use in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and CCR5 antagonists. This document serves as a technical resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Part 1: The this compound Scaffold: A Privileged Substructure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and modulation of lipophilicity, which can enhance a drug's ability to traverse biological membranes.[2] The this compound scaffold combines this privileged heterocycle with a reactive propanone side chain, creating a molecule with two key points for chemical diversification: the secondary amine of the piperidine ring and the carbonyl group. This dual reactivity allows for the systematic exploration of chemical space and the optimization of interactions with biological targets.

The strategic value of this scaffold lies in its ability to serve as a foundational building block for creating libraries of compounds for high-throughput screening and lead optimization. By modifying the piperidine nitrogen and the propanone moiety, chemists can fine-tune the steric and electronic properties of the resulting molecules to achieve high affinity and selectivity for a desired biological target.

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of a suitable piperidine precursor with a propanoylating agent. The reactivity of the scaffold is centered on the nucleophilic secondary amine and the electrophilic carbonyl carbon.

-

N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is readily alkylated or arylated, allowing for the introduction of a wide variety of substituents. This position is often crucial for establishing key interactions with the target protein or for modulating the overall physicochemical properties of the molecule.

-

Carbonyl Chemistry: The ketone can undergo a range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce a new amino group, and condensation reactions to form more complex heterocyclic systems.

These reactive handles provide a powerful platform for generating structural diversity and for the convergent synthesis of complex drug molecules.

Part 3: Biological Significance and Therapeutic Applications

The this compound scaffold has been incorporated into a number of potent and selective inhibitors of various enzymes and receptors. Below, we highlight two prominent examples.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones.[3] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[3][4] Several successful DPP-IV inhibitors, known as "gliptins," have been developed.[5] The this compound scaffold has been utilized in the design of novel DPP-IV inhibitors. The piperidine ring can mimic the proline residue of natural DPP-IV substrates, while modifications at the nitrogen and the propanone side chain can be optimized to occupy the S1 and S2 pockets of the enzyme's active site, leading to potent and selective inhibition.

Hypothetical Binding Mode of a this compound-based DPP-IV Inhibitor

Caption: Hypothetical binding of a this compound derivative in the DPP-IV active site.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells.[6] Maraviroc is a notable example of a CCR5 antagonist that blocks this interaction.[6][7] The synthesis of Maraviroc and its analogs often involves intermediates that are structurally related to this compound.[6][8][9] The piperidine moiety in these molecules serves as a key structural element for orienting other functional groups to effectively block the viral entry process.

Part 4: Experimental Protocols and Workflows

The following section provides a generalized workflow for the synthesis and evaluation of a novel compound library based on the this compound scaffold, targeting a hypothetical kinase.

General Synthetic Workflow

Caption: General synthetic workflow for creating a library of this compound derivatives.

Step-by-Step Protocol: N-Alkylation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to the solution.

-

Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Rationale: The use of an aprotic solvent prevents unwanted side reactions with the solvent. A non-nucleophilic base is chosen to deprotonate the secondary amine without competing in the alkylation reaction.

Biological Screening Cascade

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 5. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]

Introduction: The Piperidine Scaffold and a Hypothesis-Driven Approach

An In-depth Technical Guide for the Characterization of 1-(Piperidin-3-yl)propan-1-one in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel small molecules with the potential to modulate cellular signaling pathways is a cornerstone of modern drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents. This guide provides a comprehensive, technically-grounded framework for the initial characterization of a novel piperidine-containing compound, this compound, hereafter designated as Cmpd-X. In the absence of existing literature, this document outlines a robust, hypothesis-driven approach to elucidate its potential role in signaling, using the Dopamine D2 Receptor (D2R) pathway as a primary, illustrative target. The methodologies described herein are designed to be self-validating and are grounded in established pharmacological principles, providing a clear roadmap from initial target screening to functional cellular assays.

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules, prized for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional orientation for optimal target engagement. When presented with a novel molecule such as this compound (Cmpd-X), a logical starting point is to investigate its potential interaction with well-known targets for this scaffold, particularly G-protein coupled receptors (GPCRs).

Given the structural similarities of the piperidine core to known dopaminergic ligands, we will proceed with the working hypothesis that Cmpd-X is a potential antagonist of the Dopamine D2 Receptor (D2R) , a Gi-coupled GPCR critical in neuropsychiatric and endocrine regulation. This guide will detail the necessary steps to test this hypothesis, from determining binding affinity to characterizing its functional impact on downstream signaling cascades.

Proposed Investigational Workflow

A systematic approach is crucial for the characterization of a novel compound. The following workflow outlines a logical progression from initial binding studies to the assessment of cellular function.

Caption: Proposed experimental workflow for Cmpd-X characterization.

Part I: Target Engagement and Affinity Determination

The first critical step is to determine if Cmpd-X physically interacts with our hypothesized target, the D2R. The gold-standard method for this is the radioligand binding assay.

Principle of the Radioligand Binding Assay

This is a competitive binding assay where Cmpd-X (the "competitor") is incubated at various concentrations with a cell membrane preparation expressing the D2R and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) known to bind to the receptor with high affinity. If Cmpd-X binds to the D2R, it will displace the radioligand, leading to a decrease in the measured radioactive signal. The concentration of Cmpd-X that displaces 50% of the radioligand is its IC50, which can then be used to calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: D2R Radioligand Binding Assay

-

Preparation:

-

Thaw cryopreserved cell membranes from a stable cell line overexpressing the human Dopamine D2 Receptor (e.g., HEK293-D2R).

-

Prepare the assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Prepare a serial dilution of Cmpd-X (e.g., from 10 mM down to 10 pM).

-

Prepare the radioligand solution: [³H]-Spiperone at a final concentration equal to its Kd (approximately 0.1-0.3 nM).

-

-

Assay Execution (96-well format):

-

To each well, add:

-

25 µL of assay buffer (for total binding) or a high concentration of a known D2R antagonist like Haloperidol (for non-specific binding).

-

25 µL of the Cmpd-X serial dilution.

-

50 µL of the diluted [³H]-Spiperone.

-

100 µL of the diluted cell membrane preparation (containing 5-10 µg of protein).

-

-

Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.

-

-

Harvesting and Detection:

-

Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Dry the filter mat completely.

-

Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter (counts per minute, CPM).

-

-

Data Analysis:

-

Subtract the non-specific binding CPM from all other readings.

-

Plot the percentage of specific binding against the log concentration of Cmpd-X.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Example Value |

| IC50 | Concentration of Cmpd-X causing 50% displacement of radioligand. | 150 nM |

| [L] | Concentration of [³H]-Spiperone used in the assay. | 0.2 nM |

| Kd | Dissociation constant of [³H]-Spiperone for D2R. | 0.2 nM |

| Ki | Calculated binding affinity of Cmpd-X for D2R. | 75 nM |

Part II: Functional Characterization of D2R Antagonism

Once binding is confirmed, the next step is to assess the functional consequence of this interaction. The D2R is canonically coupled to the Gi alpha subunit, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the ability of an agonist (like dopamine) to cause this decrease.

Caption: Hypothesized D2R antagonism by Cmpd-X.

Principle of the cAMP Assay

This assay measures the intracellular levels of cAMP. Cells expressing D2R are first treated with an agent like forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. They are then treated with a D2R agonist (dopamine) which will inhibit adenylyl cyclase and reduce cAMP. The assay measures the ability of Cmpd-X to block this agonist-induced reduction. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Experimental Protocol: HTRF-based cAMP Assay

-

Cell Preparation:

-

Plate HEK293-D2R cells in a 384-well plate and incubate overnight.

-

The next day, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Assay Execution:

-

Add serial dilutions of Cmpd-X to the wells.

-

Incubate for 15-30 minutes.

-

Add a fixed concentration of dopamine, typically its EC80 (the concentration that gives 80% of the maximal response), to all wells except the negative control.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).

-

Incubate for 60 minutes in the dark.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor/Donor) and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of Cmpd-X.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50, which in this context represents the functional potency of the antagonist.

-

| Parameter | Description | Example Value |

| Agonist | Dopamine (at its EC80 concentration) | 100 nM |

| IC50 | Concentration of Cmpd-X that restores 50% of the agonist-induced cAMP drop. | 250 nM |

| Mechanism | The ability to block the agonist effect confirms antagonism. | Antagonist |

Part III: Downstream Signaling and Selectivity

Beyond cAMP, D2R activation modulates numerous downstream pathways, including the Akt/GSK3β and MAPK/ERK pathways. Investigating these can provide a more comprehensive picture of Cmpd-X's functional profile. Furthermore, assessing its activity at other related receptors is crucial to determine its selectivity.

Western Blot for p-Akt Analysis

D2R-Gi signaling can lead to the activation of Akt via pathways involving PI3K. An antagonist would be expected to block dopamine-induced phosphorylation of Akt.

-

Cell Treatment: Culture cells (e.g., CHO-D2R) to near confluence, then serum-starve for 4 hours.

-

Pre-treatment: Add Cmpd-X (at 1x, 5x, and 10x its functional IC50) for 30 minutes.

-

Stimulation: Add dopamine (EC80) for 15 minutes.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification & SDS-PAGE: Quantify protein concentration (BCA assay), normalize samples, and run on a polyacrylamide gel.

-

Blotting & Detection: Transfer proteins to a PVDF membrane, block with 5% BSA, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Follow with HRP-conjugated secondary antibodies and detect using an ECL substrate.

-

Analysis: Quantify band density and present the p-Akt/Total Akt ratio. A potent antagonist should show a dose-dependent inhibition of dopamine-induced Akt phosphorylation.

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven strategy for the initial pharmacological characterization of this compound (Cmpd-X). By following this workflow, a researcher can efficiently determine if the compound binds to the Dopamine D2 Receptor, characterize its functional effect on the canonical G-protein signaling pathway, and confirm its impact on downstream effectors. Positive results from this cascade would establish Cmpd-X as a validated D2R antagonist, warranting further investigation into its selectivity against other dopamine receptor subtypes, off-target liabilities (e.g., a CEREP panel screen), and its potential therapeutic utility in preclinical models.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

-

Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies. Available at: [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Available at: [Link]

Investigating the Therapeutic Potential of 1-(Piperidin-3-yl)propan-1-one: A Roadmap for Target Identification and Validation

An In-Depth Technical Guide

Preamble: Rationale for an Exploratory, Structure-Driven Approach

The compound 1-(Piperidin-3-yl)propan-1-one represents a novel chemical entity with an uncharacterized pharmacological profile. A survey of the current scientific literature reveals a conspicuous absence of direct biological activity data. However, its core structure is built upon the piperidine scaffold, a heterocyclic motif renowned in medicinal chemistry as a "privileged structure."[1] The piperidine ring is a constituent of numerous approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties, metabolic stability, and precise three-dimensional orientations for interacting with biological targets.[1]

This guide, therefore, deviates from a conventional review of known targets. Instead, it serves as a strategic whitepaper, outlining a hypothesis-driven roadmap for the systematic identification and validation of potential therapeutic targets for this compound. By analyzing the structure-activity relationships (SAR) of analogous compounds, we can infer a set of high-probability target classes and define a rigorous, multi-tiered experimental cascade to elucidate the compound's true mechanism of action. This document is designed to be a practical guide for initiating a drug discovery program around this promising, yet unexplored, chemical matter.

Part 1: Hypothesis-Driven Target Identification Based on a Privileged Scaffold

The chemical architecture of this compound, specifically the 3-acylpiperidine moiety, provides a logical starting point for generating therapeutic hypotheses. Analysis of extensive compound libraries and approved drugs reveals that this and similar piperidine-based scaffolds are frequently employed to target several key protein families. Based on this precedent, we propose the following high-priority target classes for initial investigation.

Primary Hypothesized Target Classes:

-

Histone Deacetylases (HDACs): The piperidine ring is a common linker or "cap" group in many potent HDAC inhibitors.[2][3][4] These enzymes are critical epigenetic regulators, and their inhibition is a validated strategy in oncology.[5] The structure of this compound can be conceptually mapped to the general pharmacophore of an HDAC inhibitor.

-

Dipeptidyl Peptidase-IV (DPP-IV): A significant class of oral anti-diabetic agents, the "gliptins," are DPP-IV inhibitors. Several of these incorporate piperidine or piperazine scaffolds to engage the enzyme's active site.[6][7][8] DPP-IV inhibition prevents the breakdown of incretin hormones, thereby promoting glucose-dependent insulin secretion.[7]

-

Opioid Receptors (MOR, DOR, KOR): The piperidine scaffold is the foundational core of the entire fentanyl class of synthetic opioids and many other analgesics.[9][10] Subtle modifications to this ring system are known to dramatically modulate binding affinity and functional activity (agonist vs. antagonist) at mu (μ), delta (δ), and kappa (κ) opioid receptors.[9][11]

-

Acetylcholinesterase (AChE): Inhibition of AChE is the primary mechanism for treating the symptoms of Alzheimer's disease. Structurally related compounds, such as 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, have been identified as potent and selective AChE inhibitors, making this a compelling hypothesis.[12][13]

Part 2: A Validating Framework for Target Discovery

A robust and self-validating experimental workflow is crucial to confidently identify and characterize the molecular target(s) of this compound. We propose a tiered approach that progresses from broad, computational screening to specific, mechanistic cellular assays. This cascade ensures that resources are focused on the most promising hypotheses, with each stage providing the necessary validation to proceed to the next.

Caption: Tiered Target Validation Workflow.

Part 3: Deep Dive into Primary Hypothesized Targets & Protocols

This section provides the scientific rationale and detailed experimental protocols for investigating the highest-priority potential targets.

Histone Deacetylases (HDACs)

Rationale: The general pharmacophore for classical HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[5] The propanone moiety of our query compound could potentially act as a novel ZBG, with the piperidine ring serving as a linker or part of a cap group. Numerous piperidine-containing compounds have been successfully developed as potent HDAC inhibitors, validating this scaffold's utility for this target class.[2][14]

Caption: Hypothesized HDAC Inhibition Pathway.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is a self-validating system for assessing the direct inhibitory activity of the compound on HDAC enzymes.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

HDAC Enzyme: Recombinant human HDAC1 (or other isoforms) diluted in Assay Buffer to 2X final concentration.

-

Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) diluted to 2X final concentration (e.g., 50 µM).

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.

-

Developer Solution: Prepare Trichostatin A (a known potent HDAC inhibitor) and Trypsin in developer buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 5 µL of serially diluted test compound or control (DMSO for negative, known inhibitor for positive) to respective wells.

-

Add 20 µL of 2X HDAC enzyme solution to all wells except "no enzyme" controls. Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of Developer Solution to each well.

-

Incubate for an additional 20 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence on a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Subtract background fluorescence (from "no enzyme" wells).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Dipeptidyl Peptidase-IV (DPP-IV)

Rationale: DPP-IV inhibitors are characterized by their ability to fit into a complex active site. Piperidine-containing structures have proven effective in achieving high-affinity interactions within this site.[6] The structure of this compound contains the necessary features—a basic nitrogen and a ketone that can participate in hydrogen bonding—to warrant investigation as a potential DPP-IV inhibitor.

Caption: Hypothesized DPP-IV Inhibition Pathway.

Experimental Protocol: Fluorogenic DPP-IV Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

DPP-IV Enzyme: Recombinant human DPP-IV diluted in Assay Buffer to 2X final concentration.

-

Substrate: H-Gly-Pro-AMC diluted in Assay Buffer to 2X final concentration (e.g., 100 µM).

-

Test Compound: Prepare a 10 mM stock in DMSO and create a serial dilution series in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of test compound dilutions or controls (DMSO for negative, Sitagliptin for positive) to wells.

-

Add 25 µL of 2X DPP-IV enzyme solution to all wells.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of 2X substrate solution.

-

Immediately begin kinetic reading of fluorescence (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate percent inhibition for each concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100.

-

Plot percent inhibition versus log[compound] and fit to a dose-response curve to determine the IC₅₀.

-

Opioid Receptors

Rationale: The piperidine ring is the quintessential scaffold for ligands of the μ-opioid receptor (MOR), the primary target for most clinical analgesics.[10][15] The specific substitution pattern on the piperidine ring dictates affinity and efficacy. The 3-position substitution in our query compound is less common than the 4-position substitution seen in fentanyls, making it an interesting probe for exploring novel interactions within the opioid receptor binding pocket.

Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Competition Binding Assay

This protocol measures the ability of the test compound to displace a known high-affinity radioligand from the receptor, thereby determining its binding affinity (Ki).

-

Reagent Preparation:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Receptor Source: Membranes prepared from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR). Resuspend in Binding Buffer.

-

Radioligand: [³H]-DAMGO (a selective MOR agonist) diluted in Binding Buffer to a final concentration near its Kd (e.g., 1-2 nM).

-

Test Compound: Prepare a 10 mM stock in DMSO and create a serial dilution series.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

-

Assay Procedure (96-well filter plate):

-

To each well, add:

-

25 µL of test compound dilution or control.

-

25 µL of [³H]-DAMGO.

-

50 µL of hMOR membrane preparation.

-

-

Incubate the plate for 60-90 minutes at room temperature.

-

Harvest the membranes by rapid filtration onto a glass fiber filter plate using a cell harvester.

-

Wash the filters 3 times with ice-cold Binding Buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail to each well.

-

-

Data Acquisition and Analysis:

-

Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

-

Calculate specific binding: Total Binding (DMSO wells) - Non-specific Binding (Naloxone wells).

-

Determine the percent displacement for each test compound concentration.

-

Plot percent displacement vs. log[compound] to determine the IC₅₀.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant.

-

Quantitative Data Summary

As this guide is prospective, the following table is a template for summarizing the data that would be generated from the described protocols.

| Target Class | Assay Type | Endpoint | This compound Result | Positive Control Result |

| HDACs | Fluorometric Enzyme Assay | IC₅₀ (µM) | To be determined | Trichostatin A: ~0.002 µM |

| DPP-IV | Fluorogenic Enzyme Assay | IC₅₀ (µM) | To be determined | Sitagliptin: ~0.02 µM |

| Opioid Rec. | [³H]-DAMGO Binding | Ki (µM) | To be determined | DAMGO: ~0.001 µM |

| AChE | Ellman's Assay | IC₅₀ (µM) | To be determined | Donepezil: ~0.006 µM |

Conclusion

While this compound is currently a molecule of unknown function, its chemical structure provides a strong, rational basis for targeted investigation. The piperidine scaffold is a well-validated component in drugs targeting HDACs, DPP-IV, opioid receptors, and acetylcholinesterase. The multi-tiered validation framework proposed in this guide—progressing from computational analysis through biochemical and cellular assays—offers a resource-efficient and scientifically rigorous pathway to uncover its therapeutic potential. By executing this strategic plan, research and development teams can systematically de-orphan this compound and potentially initiate a new and promising drug discovery program.

References

-

Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 653-657. [Link]

-

Inhibitors, A. p., & acids, h. (n.d.). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]

-

Brem, A. K., et al. (2012). Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 55(15), 6845-6859. [Link]

-

Broccatelli, F., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

-

Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. OmicsDI. [Link]

-

Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

-

Chun, P., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 23(3), 1339. [Link]

-

Broccatelli, F., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

-

Kostov, R. V., & Stoyanov, S. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(7), 3043. [Link]

-

Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. (n.d.). ResearchGate. [Link]

-

Al-Hadiya, A. A., et al. (2023). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. Molecules, 28(17), 6333. [Link]

-

Piperidine DPP-IV inhibitors. (n.d.). ResearchGate. [Link]

-

Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

-

Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

-

Collins, L. E., & Codd, G. (2021). Pyridine alkaloids with activity in the central nervous system. Phytochemistry Reviews, 20(6), 1335-1361. [Link]

-

Saponaro, G., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6617. [Link]

-

Glamkowski, E. J., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(19), 3720-3729. [Link]

-

Bayanati, M., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(1), 162-175. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The 1-(Piperidin-3-yl)propan-1-one Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Exploration for CNS Drug Discovery

Preamble: Charting a Course for Novel CNS Therapeutics

The piperidine moiety is a cornerstone of medicinal chemistry, embedded in a significant number of approved pharmaceuticals and clinical candidates targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold for engaging with a variety of biological targets. This guide focuses on the systematic exploration of the structure-activity relationship (SAR) for a specific, yet underexplored, piperidine template: 1-(piperidin-3-yl)propan-1-one .

While direct, comprehensive SAR studies on this exact scaffold are nascent in the public domain, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. By synthesizing insights from structurally related 3-substituted piperidines and their interactions with relevant CNS targets, we will establish a predictive SAR framework. This guide will detail the causal reasoning behind experimental design, provide robust protocols for synthesis and evaluation, and offer a strategic roadmap for unlocking the therapeutic potential of this promising chemical class. Our primary focus will be on potential applications in modulating key CNS targets such as dopamine and sigma receptors, informed by existing literature on related piperidine scaffolds.[3][4]

The Strategic Importance of the 3-Substituted Piperidine Core

The substitution pattern on the piperidine ring profoundly influences its pharmacological profile. Unlike the more extensively studied 4-substituted and 1-substituted (N-substituted) analogs, the 3-substituted pattern offers a distinct vector for substituent placement, potentially enabling novel interactions with target proteins. The this compound core presents three key regions for chemical modification, each with a critical role in defining the molecule's overall activity, selectivity, and pharmacokinetic properties.

A logical workflow for exploring the SAR of this scaffold is essential. The following diagram illustrates a systematic approach, starting from the synthesis of the core structure and branching into parallel explorations of its key chemical regions.

Caption: A systematic workflow for the SAR exploration of the this compound scaffold.

Synthesis Strategy: Enabling Robust SAR Studies

A successful SAR campaign is contingent on the ability to synthesize a diverse library of analogs efficiently and in high purity. For the this compound core, several synthetic strategies can be envisioned. A particularly powerful approach for generating chiral 3-substituted piperidines involves the asymmetric functionalization of pyridine, followed by reduction.[5][6] This allows for the introduction of chirality early in the synthesis, which is often crucial for selective biological activity.

Experimental Protocol: Enantioselective Synthesis of a 3-Aryl Piperidine Precursor

This protocol is adapted from a rhodium-catalyzed asymmetric reductive Heck reaction, which provides a versatile entry point to enantioenriched 3-substituted piperidines.[5][6]

Objective: To synthesize an enantioenriched 3-aryl-1,2,3,6-tetrahydropyridine, a key intermediate for 3-substituted piperidines.

Materials:

-

Pyridine

-

Phenyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

Chiral phosphine ligand (e.g., (S)-SEGPHOS)

-

Cesium hydroxide (CsOH)

-

Toluene, Tetrahydrofuran (THF), Water (H₂O)

-